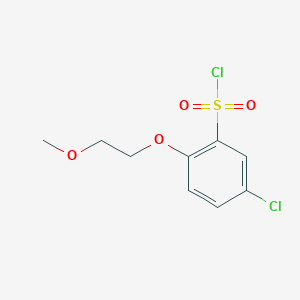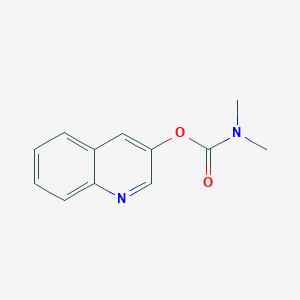
Quinolin-3-yl dimethylcarbamate
Overview
Description
Quinolin-3-yl dimethylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is a member of the carbamate family and has a unique structure that allows it to interact with biological systems in a specific way. In
Scientific Research Applications
BET Bromodomain Inhibition
Quinoline derivatives have been synthesized and evaluated for their efficacy as BET (bromodomain and extra-terminal motif) inhibitors. One compound, incorporating a quinoline moiety, demonstrated potent antitumor activity in leukemia and breast cancer models, indicating a potential application in cancer therapy. This compound exhibited high binding affinity to BET proteins and significant antitumor activity, making it a promising candidate for further investigation in oncology (Zhao et al., 2017).
Antipsychotic Effects
Research on quinoline derivatives, specifically 2-(dimethylamino)- and 2-(methylamino)-7H-naphtho[1,2,3-de]quinolin-7-one, has shown potential antipsychotic effects. These compounds demonstrated efficacy in reducing depressive-like behaviors in a ketamine-induced experimental model of psychosis in mice. The results suggest that these quinoline derivatives could be a new strategy for treating depressive symptoms in schizophrenia patients, indicating their potential use in neuropsychiatric disorders (Moghaddam et al., 2013).
Anti-inflammatory and DMARDs
Quinoline and quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory effects, particularly as potential DMARDs (disease-modifying antirheumatic drugs). These compounds have shown potent anti-inflammatory effects in an adjuvant arthritis rat model. This research highlights the therapeutic potential of these derivatives in treating inflammatory diseases and rheumatic conditions, opening new avenues for the development of more effective treatments (Baba et al., 1996).
Antithrombotic Properties
The compound 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one has been studied for its effects on platelet function and experimental thrombosis. It demonstrated significant antithrombotic activity in animal models, indicating its potential as a therapeutic agent for thrombosis-related disorders. This compound's ability to inhibit platelet aggregation and its oral activity in animal models suggest its potential application in preventing thrombotic diseases (Buchanan et al., 1989).
Future Directions
Quinoline and its derivatives have found a variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . There are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more environmentally friendly synthesis methods for quinoline-based compounds, including Q3DMC.
Mechanism of Action
Target of Action
Quinoline derivatives, including Quinolin-3-yl dimethylcarbamate, have been found to target various proteins and enzymes in the body. One of the primary targets of quinoline derivatives is the estrogen receptor β (ER β) , which plays a crucial role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
Quinoline derivatives interact with their targets, such as ER β, by binding selectively to these receptors. This interaction can result in changes in the function of these targets, potentially leading to various biological effects .
Biochemical Pathways
Quinoline derivatives can affect various biochemical pathways. For instance, they have been found to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Pharmacokinetics
Quinoline derivatives are generally known for their high and selective activity, as well as low toxicity on human cells .
Result of Action
The molecular and cellular effects of Quinolin-3-yl dimethylcarbamate’s action can vary depending on the specific targets and pathways it affects. For instance, if it targets ER β, it could potentially influence the function of the mammalian reproductive system . If it affects DNA synthesis in bacteria, it could lead to bacterial death .
Action Environment
The action, efficacy, and stability of Quinolin-3-yl dimethylcarbamate can be influenced by various environmental factors. For instance, the synthesis of quinoline derivatives has been found to be more efficient under green and clean conditions, using alternative reaction methods .
properties
IUPAC Name |
quinolin-3-yl N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOIISYPFREZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=CC=CC=C2N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552590 | |
| Record name | Quinolin-3-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112934-33-5 | |
| Record name | Quinolin-3-yl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




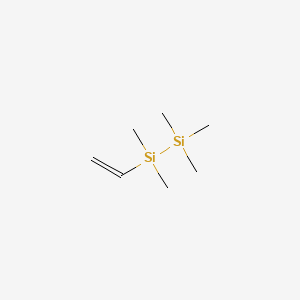
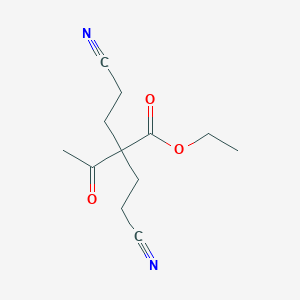
![[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol](/img/structure/B3045657.png)


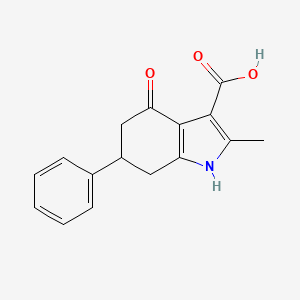


![7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-](/img/structure/B3045666.png)

![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)

